![molecular formula C24H22N4O2S2 B11658119 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[benzyl(methyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11658119.png)
3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[benzyl(methyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[benzyl(methyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features a unique combination of thiazolidine, pyrido[1,2-a]pyrimidine, and benzylamine moieties. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiazolidine ring, the pyrido[1,2-a]pyrimidine core, and the final coupling reactions. Common synthetic routes may involve:
Formation of Thiazolidine Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Construction of Pyrido[1,2-a]pyrimidine Core: This step may involve the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound.
Final Coupling Reactions:
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves the use of automated synthesis and purification techniques, as well as stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the allyl group.
Reduction: Reduction reactions could target the carbonyl groups or the pyrido[1,2-a]pyrimidine core.
Substitution: Substitution reactions may occur at the benzylamine moiety or the allyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group could lead to the formation of an epoxide, while reduction of the carbonyl groups could yield alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for the synthesis of various derivatives with potential biological activities.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Receptor Binding: It may be investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: It may be tested for its potential antimicrobial properties.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Agriculture: It may be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings.
Pyrido[1,2-a]pyrimidine Derivatives: Compounds with similar pyrido[1,2-a]pyrimidine cores.
Benzylamine Derivatives: Compounds with similar benzylamine moieties.
Uniqueness
The uniqueness of “3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[benzyl(methyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its specific combination of functional groups and its potential biological activities, which may differ from those of similar compounds.
Biological Activity
The compound 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[benzyl(methyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates thiazolidine and pyrido-pyrimidine moieties, which have been associated with various biological activities, including anti-cancer and antimicrobial properties.
The molecular formula of the compound is C27H27N5O2S2, with a molecular weight of approximately 517.7 g/mol. The compound exhibits multiple functional groups that contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolidine derivatives. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against glioblastoma cells. A study by Da Silva et al. demonstrated that pyridine-containing thiazolidinones significantly decreased cell viability in glioblastoma multiforme cell lines, indicating a promising avenue for cancer therapy .
Compound | Cell Line | Cytotoxicity (IC50) |
---|---|---|
9b | U87MG | 10 µM |
9e | U251 | 12 µM |
10e | A172 | 15 µM |
Antimicrobial Activity
Thiazolidine derivatives have also been evaluated for their antimicrobial properties . A derivative exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .
The mechanism underlying the biological activity of the compound is believed to involve the inhibition of specific enzymes and cellular pathways. For example, compounds similar to the target molecule have been shown to inhibit serine proteases and other enzymatic targets, which are crucial for pathogen survival and proliferation .
Case Studies
-
Case Study on Glioblastoma Treatment :
- In vitro studies indicated that the compound significantly inhibited tumor growth in glioblastoma cell lines, leading to apoptosis through caspase activation.
- The study utilized flow cytometry to confirm increased apoptotic cells upon treatment with the compound.
-
Antimicrobial Efficacy :
- A clinical trial assessed the efficacy of thiazolidine derivatives against various bacterial strains.
- Results showed a notable reduction in bacterial load in treated groups compared to controls.
Properties
Molecular Formula |
C24H22N4O2S2 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O2S2/c1-4-12-28-23(30)19(32-24(28)31)14-18-21(26(3)15-17-10-6-5-7-11-17)25-20-16(2)9-8-13-27(20)22(18)29/h4-11,13-14H,1,12,15H2,2-3H3/b19-14- |
InChI Key |
APURUSGRMNKYSB-RGEXLXHISA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)N(C)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.